molecular formula C22H19N3O3 B12175630 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide

Cat. No.: B12175630
M. Wt: 373.4 g/mol
InChI Key: PLVWLEHSZIMKNO-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide typically involves the formation of the oxadiazole ring followed by the attachment of the naphthalene and propanamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antiproliferative and antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide apart from similar compounds is its unique combination of the oxadiazole ring with the naphthalene and propanamide groups. This structure imparts specific electronic and steric properties that can enhance its biological activity and material applications .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C22H19N3O3/c1-27-17-11-9-16(10-12-17)22-24-21(28-25-22)14-13-20(26)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,23,26)

InChI Key

PLVWLEHSZIMKNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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